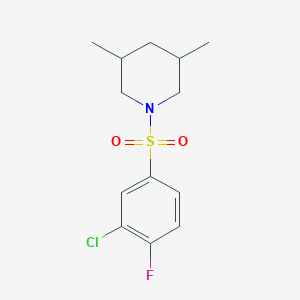

1-(3-CHLORO-4-FLUOROBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-3,5-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClFNO2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-13(15)12(14)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDJONOJLMDIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, which is then reacted with 3,5-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorofluorobenzene moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit antimicrobial properties. 1-(3-Chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine has been studied for its effectiveness against various pathogens. Studies have shown that modifications to the piperidine structure can enhance antibacterial activity, particularly against resistant strains of bacteria .

Pharmacological Studies

This compound has been evaluated for its potential as a therapeutic agent in treating conditions such as hypertension and anxiety disorders. Its interaction with neurotransmitter receptors suggests it may influence central nervous system activity, although further studies are required to elucidate its mechanisms of action and efficacy in vivo .

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex molecules. It can be used to introduce the sulfonyl group into various organic frameworks, facilitating the development of new pharmaceuticals and agrochemicals. The reactivity of the sulfonyl group enhances the compound's utility in creating derivatives with tailored properties .

Functionalization Reactions

1-(3-Chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various functionalization reactions, including nucleophilic substitutions and coupling reactions. These transformations are essential for developing novel compounds with specific biological activities or material properties .

Material Science

Polymer Chemistry

In material science, this compound's sulfonyl group can be utilized to modify polymer properties. By incorporating it into polymer matrices, researchers can enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and biomedical devices .

Nanotechnology Applications

The compound's unique structure allows it to be integrated into nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeting efficiency, making it a candidate for further exploration in nanomedicine.

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorofluorobenzene moiety can enhance the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Sulfonyl Group

The target compound’s benzenesulfonyl group (3-chloro-4-fluoro) differs from analogs with alternative halogenation patterns or substituents:

Key Findings :

Modifications on the Piperidine Ring

The 3,5-dimethylpiperidine moiety in the target compound contrasts with other piperidine derivatives:

Key Findings :

Physicochemical and Structural Properties

A comparison of molecular descriptors reveals trends in lipophilicity and molecular complexity:

Key Findings :

- The target compound’s lower halogen count (two halogens vs. five in ) reduces molecular weight and lipophilicity (XLogP3 ~4.5 vs. 6.2), suggesting improved aqueous solubility .

Biological Activity

1-(3-Chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine is a synthetic compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₃ClFNO₂S

- Molecular Weight : 277.75 g/mol

- CAS Number : 1251610-36-2

The biological activity of 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl group in its structure is known to enhance reactivity towards nucleophiles, potentially leading to inhibition of specific enzymes involved in disease pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, effective against certain bacterial strains.

- Anticancer Potential : In vitro studies have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates cytokine release |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests its potential utility in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Activity

In a series of experiments conducted on various cancer cell lines (including breast and lung cancer), the compound was observed to induce apoptosis through the activation of caspase pathways. The IC50 values ranged from 15 to 30 µM, demonstrating a promising therapeutic index for further development.

Case Study 3: Anti-inflammatory Properties

Research into the anti-inflammatory effects revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro. This points towards its potential application in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine?

- Methodology : The compound can be synthesized via a two-step process:

Sulfonylation : React 3-chloro-4-fluorobenzenesulfonyl chloride with 3,5-dimethylpiperidine in tetrahydrofuran (THF) at 40°C under inert conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the product .

- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Compare spectral data with computational predictions (e.g., DFT calculations) to validate stereochemical outcomes .

Q. How should researchers handle safety risks associated with this compound?

- Hazards : The compound is flammable (flash point ~33°C) and may cause skin/eye irritation due to the sulfonyl and halogen substituents .

- Protocols : Use flame-resistant labware, work in a fume hood, and wear nitrile gloves, safety goggles, and flame-retardant lab coats. Store in airtight containers at 2–8°C under nitrogen .

Q. What analytical techniques are suitable for purity assessment?

- HPLC : Employ a C18 column with a methanol/ammonium acetate buffer (pH 6.5) mobile phase. Optimize gradient elution (e.g., 65:35 to 90:10 methanol:buffer) to resolve impurities .

- TLC : Use silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 3:7) for rapid purity checks .

Advanced Research Questions

Q. How do structural conformers (cis/trans) of the piperidine ring influence reactivity?

- Analysis : The 3,5-dimethylpiperidine precursor exists as a cis/trans mixture, which may lead to diastereomeric sulfonylation products. Use chiral HPLC (e.g., Chiralpak IG-3 column) or X-ray crystallography (via SHELXL refinement ) to differentiate conformers .

- Reactivity Impact : Steric hindrance from the cis-conformer may slow sulfonylation kinetics. Monitor reaction progress via H NMR to assess isomer-specific rates .

Q. What mechanistic insights explain the sulfonylation reaction’s selectivity?

- Proposed Mechanism : The electron-withdrawing 3-chloro-4-fluoro substituents activate the benzenesulfonyl chloride toward nucleophilic attack by the piperidine’s secondary amine. Density-functional theory (DFT) calculations (B3LYP/6-31G*) can model transition-state geometries and charge distribution .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation. A second-order rate law is expected, with dependence on both sulfonyl chloride and piperidine concentrations .

Q. How can researchers resolve contradictions in spectroscopic data for intermediates?

- Case Example : Discrepancies in H NMR chemical shifts may arise from residual solvents (e.g., THF) or rotamers. Employ deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to suppress dynamic effects .

- Validation : Cross-reference HRMS and IR data with literature values for 3,5-dimethylpiperidine derivatives .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

- Structure-Activity Relationship (SAR) : Modify the sulfonyl group’s electronic profile (e.g., replacing fluorine with trifluoromethyl) or piperidine’s substituents to enhance target binding. Use molecular docking (AutoDock Vina) with protein crystal structures (PDB) to predict affinity .

- In Vitro Testing : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize derivatives .

Data Contradictions and Resolution

- Purity vs. Isomerism : Commercial 3,5-dimethylpiperidine is a cis/trans mixture , but synthetic protocols often assume a single isomer. Resolution: Use chiral auxiliaries or enzymatic resolution to obtain enantiopure intermediates .

- Crystallographic Ambiguities : SHELXL refinement may struggle with disordered sulfonyl groups. Resolution: Collect high-resolution data (synchrotron source, λ = 0.7 Å) and apply TWIN/BASF scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.